![molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4](/img/structure/B2628858.png)

[5-(1-Adamantyl)-2-ethylphenyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

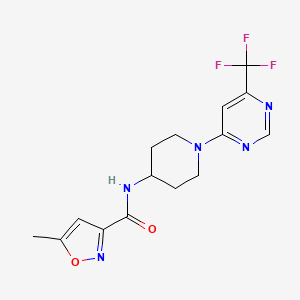

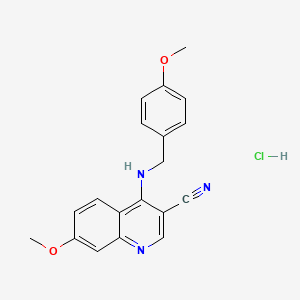

“[5-(1-Adamantyl)-2-ethylphenyl]amine” is a product used for proteomics research . It has a molecular weight of 255.40 and a molecular formula of C18H25N .

Synthesis Analysis

The synthesis of adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” often involves reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles . Amination of 4-nitrosophenol was carried out by treating with a double excess of amines in pyridine at 20°C .

Molecular Structure Analysis

The molecular structure of “[5-(1-Adamantyl)-2-ethylphenyl]amine” can be represented by the SMILES notation: CCC1=C (C=C (C=C1)C23CC4CC (C2)CC (C4)C3)N .

Chemical Reactions Analysis

Adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

“[5-(1-Adamantyl)-2-ethylphenyl]amine” has a molecular weight of 255.40 and a molecular formula of C18H25N . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, utilized QTAIM approach to characterize intra- and intermolecular interactions. This analysis is crucial for understanding the molecular behavior in various chemical and pharmaceutical contexts El-Emam et al., 2020.

Antiviral Activity

Adamantane derivatives have shown significant antiviral activities. Moiseev et al. (2012) synthesized new adamantane derivatives and tested their activity against the smallpox vaccine virus, noting high anti-smallpox activity in certain derivatives Moiseev et al., 2012.

Sonochemical Activation in Synthesis

Moiseev, Ovchinnikov, and Shadrikova (2011) demonstrated the use of sonochemical activation for synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting an efficient method for preparing biologically active substances. This technique reduces reaction time and avoids tarring of aldehydes Moiseev, Ovchinnikov, & Shadrikova, 2011.

C(sp3)–H Arylation

Lao et al. (2015) described a palladium-catalyzed C–H functionalization logic for the arylation of the adamantyl scaffold. This methodology provides facile access to arylated adamantyl amides and amines, expanding the toolkit for drug modification Lao et al., 2015.

Antimicrobial and Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized compounds with potential antimicrobial and anti-HIV-1 activities, demonstrating the versatility of adamantane derivatives in developing therapeutic agents El-Emam et al., 2004.

Supramolecular Chemistry

Vícha et al. (2011) studied novel anilines bearing 1-adamantyl substituents and their supramolecular complexes with β-cyclodextrin. These findings have implications for drug delivery systems and the design of drug modification strategies Vícha et al., 2011.

Neuroprotective Agents

Joubert et al. (2011) developed fluorescent heterocyclic adamantane amines with multifunctional neuroprotective activity. These compounds hold promise for neurological assay development and treatment strategies Joubert et al., 2011.

Orientations Futures

The future directions for “[5-(1-Adamantyl)-2-ethylphenyl]amine” and similar adamantane derivatives involve their potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them promising candidates for future research .

Propriétés

IUPAC Name |

5-(1-adamantyl)-2-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNXNFOOKXUKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1-Adamantyl)-2-ethylphenyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)

![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)